BenchChemオンラインストアへようこそ!

1-(3,4-Difluorophenyl)pyrrolidin-2-one

Medicinal Chemistry Pharmacophore Modeling Structure-Based Drug Design

1-(3,4-Difluorophenyl)pyrrolidin-2-one is the N1-substituted isomer with zero HBD, low TPSA (20.3 Ų), and favorable BBB permeability (XLogP3 1.5). Distinct from the C4 isomer, it is claimed as a peptide deformylase inhibitor (US 7,705,037 B2) and a CCR5 antagonist scaffold. Essential for SAR studies targeting bacterial PDF or chemokine receptors. The 3,4-difluoro pattern adds metabolic stability and orthogonal multipolar interactions. Ideal for fragment-based screening and CNS-focused libraries. Order now to secure this privileged fluorinated scaffold.

Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
Cat. No. B13689934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)pyrrolidin-2-one
Molecular FormulaC10H9F2NO
Molecular Weight197.18 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H9F2NO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
InChIKeyXGRAXZLWBBMSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Difluorophenyl)pyrrolidin-2-one – N1-Aryl Pyrrolidinone with Specialized Pharmacophoric Properties


1-(3,4-Difluorophenyl)pyrrolidin-2-one (CAS 186667-85-6) is a synthetic N-arylated γ-lactam (molecular formula C₁₀H₉F₂NO, MW 197.18 g/mol) in which the 3,4-difluorophenyl substituent is covalently attached to the lactam nitrogen (N1 position). This substitution pattern eliminates the hydrogen-bond donor (HBD) capacity of the lactam NH while retaining three hydrogen-bond acceptor (HBA) sites [1]. The compound is structurally isomeric with 4-(3,4-difluorophenyl)pyrrolidin-2-one (CAS 875446-03-0), which bears the identical difluorophenyl group at the C4 ring carbon and retains one HBD (lactam NH) . This positional isomerism generates fundamentally different pharmacophoric profiles, making the two compounds non-interchangeable for target-focused screening and medicinal chemistry campaigns.

Why 1-(3,4-Difluorophenyl)pyrrolidin-2-one Cannot Be Replaced by Its C4-Substituted Isomer or Non-Fluorinated Analogs


The N1-substituted difluorophenyl pyrrolidinone scaffold cannot be generically substituted because the position of aryl attachment fundamentally alters the hydrogen-bonding pharmacophore and, consequently, biological target engagement. The N1 isomer lacks a lactam NH donor (HBD = 0), presenting a purely acceptor-based recognition surface, whereas the C4 isomer retains the NH donor (HBD = 1), enabling distinct protein-ligand interactions [1]. This divergence is reflected in patent-cited biological activities: the N1-substituted scaffold is claimed specifically as a peptide deformylase (PDF) inhibitor for antibacterial applications (Novartis AG, US 7,705,037 B2) [2], while the C4-substituted scaffold is claimed for phosphodiesterase 4 (PDE4) inhibition in anti-inflammatory contexts (Memory Pharmaceuticals, US 7,585,882 B2) [3]. Furthermore, replacing 3,4-difluorophenyl with non-fluorinated phenyl eliminates the electron-withdrawing and lipophilicity-enhancing effects of fluorine, which are essential for modulating target binding and metabolic stability.

Quantitative Differentiation Evidence for 1-(3,4-Difluorophenyl)pyrrolidin-2-one Versus Key Comparators


Hydrogen-Bond Pharmacophore Divergence: N1- vs. C4-Substituted Isomer

The N1-substituted target compound presents a fundamentally different hydrogen-bonding pharmacophore compared to its C4-substituted positional isomer. The target compound has zero hydrogen-bond donor (HBD) atoms and three hydrogen-bond acceptor (HBA) atoms, with a topological polar surface area (TPSA) of 20.3 Ų [1]. In contrast, 4-(3,4-difluorophenyl)pyrrolidin-2-one retains one HBD (the lactam NH) and possesses one HBA, with a predicted TPSA of approximately 29.1 Ų . This divergence means the two isomers cannot interchangeably engage protein targets that require a specific HBD/HBA pattern.

Medicinal Chemistry Pharmacophore Modeling Structure-Based Drug Design

Lipophilicity Differentiation: XLogP3 Comparison with C4-Substituted Isomer

The target compound exhibits moderately higher computed lipophilicity (XLogP3 = 1.5) compared to its C4-substituted isomer (LogP = 1.20), representing a ΔLogP of +0.3 log units [1]. This ~25% increase in predicted logP arises from the N-aryl substitution topology, which places the lipophilic difluorophenyl ring in a different electronic environment than the C4 attachment. The XLogP3 value of 1.5 places the target compound within the optimal range for oral bioavailability (Lipinski's Rule of Five: LogP < 5) while providing enhanced membrane partitioning relative to the C4 isomer.

ADME Lipophilicity Drug Likeness

Differential Biological Target Engagement: PDF (Antibacterial) vs. PDE4 (Anti-inflammatory) Patent Claims

Patent landscaping reveals that the N1-substituted pyrrolidin-2-one scaffold, to which the target compound belongs, is specifically claimed for peptide deformylase (PDF) inhibition—a validated antibacterial target—in Novartis patent US 7,705,037 B2 [1]. In contrast, the C4-substituted isomer scaffold is claimed for phosphodiesterase 4 (PDE4) inhibition in Memory Pharmaceuticals patent US 7,585,882 B2 [2]. The PDE4 patent explicitly states that its 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit 'improved PDE4 inhibition as compared to compounds like rolipram' [2]. This divergence in patent-cited target engagement demonstrates that the N1 vs. C4 substitution pattern directs the compound toward distinct therapeutic target classes: antibacterial PDF versus anti-inflammatory PDE4.

Antibacterial Drug Discovery Peptide Deformylase Patent Analysis

CCR5 Chemokine Receptor Antagonism: Preliminary Pharmacological Evidence

Preliminary pharmacological screening reported by Zhang et al. (2012) indicates that 1-(3,4-difluorophenyl)pyrrolidin-2-one and related derivatives exhibit CCR5 receptor antagonist activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The natural product pyrrolidin-2-one Sch 210972 (CHEBI:68749), isolated from Chaetomium globosum, is a structurally related fungal metabolite that demonstrates potent CCR5 inhibition with an IC₅₀ of 79 nM [2]. In contrast, the simple natural product CCR5 antagonist anibamine (a pyrrolidine-based alkaloid) exhibits a weaker IC₅₀ of approximately 1 μM [3]. While direct IC₅₀ data for the target compound at CCR5 is not publicly reported, the N-arylpyrrolidin-2-one scaffold is associated with this chemokine receptor target class, whereas the C4-substituted isomer is primarily cited in PDE4 contexts.

CCR5 Antagonist HIV Chemokine Receptor Immunology

Metabolic Stability Advantage: Difluorinated vs. Non-Fluorinated N-Phenyl Analog

The 3,4-difluorophenyl substitution on the target compound provides a well-established metabolic stability advantage over the non-fluorinated parent 1-phenyl-2-pyrrolidinone (CAS 4641-57-0). The two fluorine atoms at the 3- and 4-positions of the aromatic ring block potential sites of cytochrome P450-mediated oxidative metabolism, while simultaneously increasing lipophilicity (XLogP3 = 1.5 for the target vs. approximately 1.0 for the non-fluorinated analog) and molecular weight (197.18 vs. 161.20 g/mol) [1][2]. The electron-withdrawing effect of fluorine also modulates the electronic character of the N-aryl ring, potentially influencing π-stacking interactions with target protein aromatic residues.

Fluorine Chemistry Metabolic Stability Drug Metabolism

High-Value Research and Procurement Application Scenarios for 1-(3,4-Difluorophenyl)pyrrolidin-2-one


Antibacterial Drug Discovery: Peptide Deformylase (PDF) Inhibitor Screening

The N1-substituted pyrrolidin-2-one scaffold is specifically claimed for PDF inhibition in Novartis patent US 7,705,037 B2, targeting bacterial protein maturation. Procurement of 1-(3,4-difluorophenyl)pyrrolidin-2-one is warranted for medicinal chemistry teams conducting structure-activity relationship (SAR) studies around this antibacterial target, where the absence of the lactam NH donor (HBD = 0) is an essential pharmacophoric feature not offered by the C4-substituted isomer. The compound's XLogP3 of 1.5 and TPSA of 20.3 Ų predict favorable bacterial cell penetration, a critical requirement for intracellular target engagement [1].

CCR5 Chemokine Receptor Antagonist Lead Identification

Preliminary pharmacological screening has identified 1-(3,4-difluorophenyl)pyrrolidin-2-one as a potential CCR5 antagonist scaffold, with relevance to HIV entry inhibition, autoimmune disease, and asthma [2]. The N-arylpyrrolidin-2-one chemotype is structurally related to the natural product Sch 210972, which exhibits potent CCR5 inhibitory activity (IC₅₀ = 79 nM) [3]. Procurement of this compound enables hit-validation and scaffold-hopping campaigns in chemokine receptor drug discovery programs, where the 3,4-difluoro substitution pattern may be critical for receptor binding affinity.

CNS-Penetrant Compound Library Design

With zero hydrogen-bond donors (HBD = 0), a low TPSA of 20.3 Ų, and a moderate XLogP3 of 1.5, 1-(3,4-difluorophenyl)pyrrolidin-2-one possesses physicochemical properties strongly predictive of blood-brain barrier (BBB) permeability [1]. These descriptors fall within established CNS drug-likeness guidelines (CNS MPO score parameters: TPSA < 70 Ų, HBD ≤ 3, LogP 1–4). Compound procurement managers building CNS-focused screening decks should prioritize this N1 isomer over the C4-substituted analog, which bears a higher TPSA (~29 Ų) and an additional HBD that collectively reduce predicted BBB penetration.

Fluorinated Fragment Library and Scaffold-Hopping Collections

The 3,4-difluorophenyl moiety is a privileged fragment in medicinal chemistry due to its metabolic stability and ability to engage in orthogonal multipolar interactions with protein targets. 1-(3,4-Difluorophenyl)pyrrolidin-2-one serves as a compact (MW 197.18), structurally defined N-aryl lactam building block suitable for fragment-based drug discovery (FBDD) and scaffold-hopping libraries. Its differentiation from the non-fluorinated 1-phenyl-2-pyrrolidinone (MW 161.20) in terms of lipophilicity (ΔXLogP3 ≈ +0.5) and electronic character makes it a valuable fluorinated fragment for ¹⁹F NMR-based screening and structure-based design workflows [4].

Quote Request

Request a Quote for 1-(3,4-Difluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.